Lovastatine

Vue d'ensemble

Description

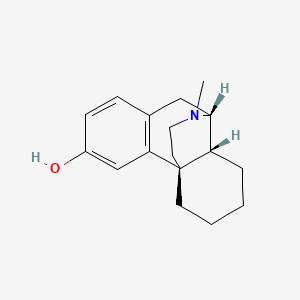

La lovastatine est un médicament de la classe des statines principalement utilisé pour traiter le cholestérol élevé dans le sang et réduire le risque de maladie cardiovasculaire. C'est un métabolite fongique dérivé synthétiquement d'un produit de fermentation d'Aspergillus terreus. La this compound agit en inhibant l'enzyme hydroxymethylglutaryl-coenzyme A réductase, qui joue un rôle crucial dans la production de cholestérol dans le foie .

Mécanisme D'action

Target of Action

Lovastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol .

Mode of Action

Lovastatin acts as a competitive inhibitor of HMG-CoA Reductase . By binding to this enzyme, lovastatin prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .

Biochemical Pathways

Lovastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, lovastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

Lovastatin is administered orally and is converted to its active form in the liver . It has a bioavailability of less than 5% . Lovastatin is metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 in the liver . It is highly bound (>95%) to human plasma proteins due to its lipophilicity . Lovastatin is eliminated primarily through the feces (83%), with minimal renal excretion (10%) .

Result of Action

The primary molecular effect of lovastatin is the reduction of cholesterol levels in the body . At the cellular level, lovastatin has been shown to induce changes in cellular hyperpolarization and intracellular calcium distributions, and increase gap junction intercellular communication (GJIC) function . These effects may result in changes in the downstream signal cascade, inhibiting the growth of certain cells .

Action Environment

Environmental factors can influence the action of lovastatin. For instance, reactive oxygen species (ROS) regulation has been identified as a new mechanism that regulates lovastatin biosynthesis . Additionally, unexpected environmental stimuli such as quorum sensing-type molecules and support stimuli have been found to induce the synthesis of lovastatin . The presence of other drugs can also affect the action of lovastatin, as it is known to interact with 307 drugs .

Applications De Recherche Scientifique

Analyse Biochimique

Biochemical Properties

Lovastatin plays a crucial role in biochemical reactions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . By competitively inhibiting HMG-CoA reductase, lovastatin reduces the production of mevalonate and subsequently lowers cholesterol levels . Lovastatin interacts with various biomolecules, including proteins and enzymes involved in lipid metabolism and transport, such as LDL and very low-density lipoprotein (VLDL) .

Cellular Effects

Lovastatin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It inhibits cell proliferation and regulates cancer cell signaling pathways, thereby inducing apoptosis and cell cycle arrest . Lovastatin also affects macrophages by reducing the expression of pro-inflammatory genes and decreasing the secretion of inflammatory cytokines . These cellular effects contribute to its therapeutic benefits in cardiovascular and cancer treatments .

Molecular Mechanism

At the molecular level, lovastatin exerts its effects by binding to and inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway . The reduction in mevalonate levels leads to decreased cholesterol synthesis and increased uptake of LDL from the bloodstream . Additionally, lovastatin’s inhibition of HMG-CoA reductase affects the production of other important biomolecules derived from mevalonate, such as isoprenoids, which play roles in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lovastatin can change over time due to its stability and degradation . Studies have shown that lovastatin remains stable under various conditions, but its long-term effects on cellular function can vary . For example, prolonged exposure to lovastatin can lead to muscle and liver-related symptoms in some patients . These temporal effects highlight the importance of monitoring lovastatin’s impact over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of lovastatin vary with different dosages in animal models . At lower doses, lovastatin effectively reduces cholesterol levels without significant adverse effects . Higher doses can lead to toxic effects, such as increased risk of osteoporosis and muscle damage . These dosage-dependent effects underscore the need for careful dosage optimization in clinical settings to balance efficacy and safety .

Metabolic Pathways

Lovastatin is involved in the cholesterol biosynthesis pathway, where it inhibits HMG-CoA reductase . This inhibition reduces the production of mevalonate and subsequently decreases cholesterol synthesis . Lovastatin is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The main pathway of elimination is through biliary excretion mediated by ABC transporters . These metabolic pathways are crucial for understanding lovastatin’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Lovastatin is transported and distributed within cells and tissues through various mechanisms . It is highly bound to plasma proteins, which facilitates its transport in the bloodstream . Lovastatin can cross the blood-brain barrier and placenta, indicating its wide distribution in the body . The drug’s lipophilicity also contributes to its ability to penetrate cell membranes and reach target tissues . Understanding these transport and distribution mechanisms is essential for predicting lovastatin’s therapeutic and side effects .

Subcellular Localization

Lovastatin’s subcellular localization affects its activity and function . In dynamic culture conditions, lovastatin is found both intra- and extracellularly, with higher extracellular localization due to easier mass transfer . The drug’s localization within specific cellular compartments can influence its efficacy and interactions with other biomolecules . For example, lovastatin’s presence in the endoplasmic reticulum is critical for its inhibitory action on HMG-CoA reductase . Understanding these localization patterns helps in optimizing lovastatin’s therapeutic applications .

Méthodes De Préparation

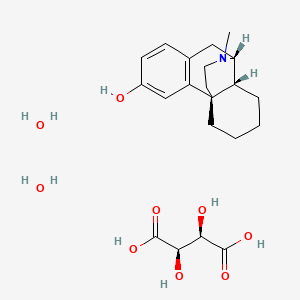

Voies synthétiques et conditions de réaction : La lovastatine est produite par diverses stratégies de fermentation, y compris la fermentation de surface, la fermentation à l'état solide et la fermentation en immersion. Pour la production commerciale à grande échelle, la fermentation en immersion est couramment utilisée en mode discontinu et en mode discontinu alimenté . Le procédé implique l'utilisation d'un bouillon nutritif riche pour faciliter la production de this compound.

Méthodes de production industrielles : Dans les milieux industriels, la this compound est produite par fermentation en immersion avec des souches d'Aspergillus terreus. Le processus de fermentation est optimisé pour améliorer le rendement de la this compound en ajustant des paramètres tels que le pH, la température et la concentration en nutriments .

Analyse Des Réactions Chimiques

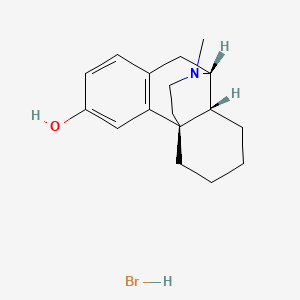

Types de réactions : La lovastatine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. C'est une lactone qui est facilement hydrolysée in vivo en β-hydroxyacide correspondant .

Réactifs et conditions courants :

Oxydation et réduction : Les réactifs et les conditions spécifiques pour les réactions d'oxydation et de réduction de la this compound ne sont pas largement documentés, mais ces réactions sont typiques de nombreux composés organiques.

Principaux produits formés : Le principal produit formé par l'hydrolyse de la this compound est l'hydroxyacide de this compound .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie :

Médecine : La this compound est largement utilisée pour abaisser les taux de cholestérol et réduire le risque de maladies cardiovasculaires.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant de manière compétitive l'enzyme hydroxymethylglutaryl-coenzyme A réductase. Cette enzyme catalyse la conversion de l'hydroxymethylglutaryl-coenzyme A en mévalonate, une étape précoce limitante de la vitesse de la biosynthèse du cholestérol . En inhibant cette enzyme, la this compound réduit la production de cholestérol dans le foie, ce qui entraîne une diminution des taux de cholestérol lipoprotéique de basse densité dans le sang .

Comparaison Avec Des Composés Similaires

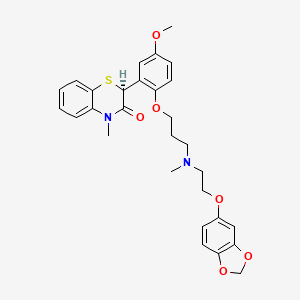

La lovastatine appartient à la classe des médicaments statines, qui comprend d'autres composés tels que l'atorvastatine, la simvastatine, la pravastatine, la rosuvastatine et la fluvastatine . Bien que toutes les statines agissent en inhibant l'hydroxymethylglutaryl-coenzyme A réductase, elles diffèrent par leurs structures chimiques, leur puissance et leurs propriétés pharmacocinétiques . Par exemple:

Atorvastatine : Connue pour sa forte puissance et sa longue demi-vie.

Simvastatine : Un dérivé semi-synthétique de la this compound avec des propriétés similaires.

Pravastatine : Moins lipophile et a moins d'interactions médicamenteuses.

Rosuvastatine : Très puissante avec une longue demi-vie.

Fluvastatine : Moins puissante mais bien tolérée.

La this compound est unique en ce qu'elle est l'une des premières statines découvertes et est dérivée d'un processus naturel de fermentation .

Propriétés

IUPAC Name |

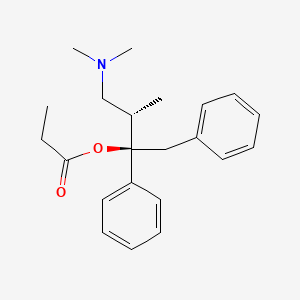

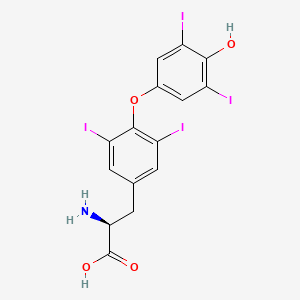

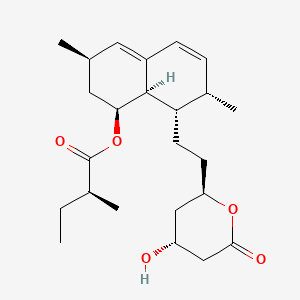

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-BXMDZJJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020784 | |

| Record name | Lovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.4X10-3 mg/mL at 25 °C, Insoluble in water, Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20, Practically insoluble in hexane, Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol, 2.43e-02 g/L | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lovastatin is a lactone which is readily hydrolyzed _in vivo_ to the corresponding β-hydroxyacid and strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme which catalyzes the conversion of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A ) to mevalonate, an early rate-limiting step in cholesterol biosynthesis. At therapeutic lovastatin doses, HMG-CoA reductase is not completely blocked, thereby allowing biologically necessary amounts of mevalonate to be available. Because the conversion of HMG-CoA to mevalonate is an early step in the biosynthetic pathway for cholesterol, therapy with lovastatin would not be expected to cause an accumulation of potentially toxic sterols. Lovastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increase hepatic uptake of LDL. Lovastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL and a significant reduction in the risk of development of CVD and all-cause mortality. A significant effect on LDL-C reduction was seen within 2 weeks of initiation of lovastatin, and the maximum therapeutic response occurred within 4-6 weeks. The response was maintained during continuation of therapy. Single daily doses given in the evening were more effective than the same dose given in the morning, perhaps because cholesterol is synthesized mainly at night. When therapy with lovastatin is stopped, total cholesterol has been shown to return to pre-treatment levels. In vitro and in vivo animal studies also demonstrate that lovastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Lovastatin has been reported to have beneficial effects on certain cancers. This includes a multi-factorial stress-triggered cell death (apoptosis) and DNA degradation response in breast cancer cells. It has also been shown to inhibit histone deacetylase 2 (HDAC2) activity and increase the accumulation of acetylated histone-H3 and the expression of p21(WAF/CIP) in human cancer cells, suggesting that statins might serve as novel HDAC inhibitors for cancer therapy and chemoprevention., The 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins), atorvastatin, cerivastatin, fluvastatin, pravastatin, lovastatin and simvastatin, reduce atherogenesis and cardiovascular morbidity. Besides, there is growing evidence that statins have immunomodulatory activities. Statins downregulate the expression of adhesion molecules, intercellular adhesion molecule-1 (ICAM-1), monocyte chemotactic protein-1 (MAC-1) and lymphocyte function-associated antigen-1 (LFA-1), on leucocytes and endothelial cells and, through binding to LFA-1, interfere with ICAM-1-LFA-1 interaction, which is crucial for activation of lymphocytes by antigen-presenting cells, ingress of leucocytes into the inflammation sites and immunologic cytotoxicity. Statins inhibit the inducible expression of major histocompatibility complex class II in several cell types including macrophages and downregulate the expression of T-helper-1 (Th1) chemokine receptors on T cells, leading further to inhibition of activation of lymphocytes and their infiltration into the inflammation sites. Statins block the induction of inducible nitric oxide synthase and the expression of several proinflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma in macrophages and possess antioxidant effects. These agents inhibit the proliferation of immunocytes and the activation of natural killer cells., Lovastatin, is a cholesterol-lowering agent isolated from a strain of Aspergillus terreus. After oral ingestion, lovastatin, which is an inactive lactone, is hydrolyzed to the corresponding beta-hydroxy acid form. This principal metabolite is a specific inhibitor of 3-hydroxy-3- methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and ratelimiting step in the biosynthesis of cholesterol., Lovastatin is a member of Statins, which are beneficial in a lot of immunologic cardiovascular diseases and T cell-mediated autoimmune diseases. Kv1.3 channel plays important roles in the activation and proliferation of T cells, and have become attractive target for immune-related disorders. The present study was designed to examine the block effect of Lovastatin on Kv1.3 channel in human T cells, and to clarify its new immunomodulatory mechanism. We found that Lovastatin inhibited Kv1.3 currents in a concentration- and voltage-dependent manner, and the IC50 for peak, end of the pulse was 39.81 +/- 5.11, 6.92 +/- 0.95 uM, respectively. Lovastatin also accelerated the decay rate of current inactivation and negatively shifted the steady-state inactivation curves concentration-dependently, without affecting the activation curve. However, 30 uM Lovastatin had no apparent effect on KCa current in human T cells. Furthermore, Lovastatin inhibited Ca(2+) influx, T cell proliferation as well as IL-2 production. The activities of NFAT1 and NF-kB p65/50 were down-regulated by Lovastatin, too. At last, Mevalonate application only partially reversed the inhibition of Lovastatin on IL-2 secretion, and the siRNA against Kv1.3 also partially reduced this inhibitory effect of Lovastatin. In conclusion, Lovastatin can exert immunodulatory properties through the new mechanism of blocking Kv1.3 channel. | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, White crystals from acetone aqueous, A white, non-hygroscopic crystalline powder | |

CAS No. |

75330-75-5 | |

| Record name | Lovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75330-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lovastatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075330755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 75330-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHU78OQFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C, MP: 174.5 °C (under nitrogen), 174.5 °C | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.